molecular formula C13H13F6NO3 B284127 2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide

2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B284127
M. Wt: 345.24 g/mol
InChI Key: RGGBNQYLJXFYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide, also known as TFEA, is a chemical compound that has been widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide is not fully understood, but it is thought to work by binding to the active site of enzymes and inhibiting their activity. It may also modulate the function of certain proteins by binding to specific domains.
Biochemical and Physiological Effects:
2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. 2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. In addition, 2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This can be useful in studying the function of these molecules in biological systems. However, a limitation of using 2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide is that it may have off-target effects, meaning that it may inhibit the activity of other enzymes or proteins that are not the intended target.

Future Directions

There are a number of future directions for research involving 2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. 2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential as a tool for studying the function of proteins and enzymes involved in neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of 2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide and its potential as a research tool for studying biological systems.

Synthesis Methods

2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 2,2,2-trifluoroethanol with 2,5-difluoroaniline to form a trifluoroethoxy aniline intermediate. This intermediate is then reacted with ethyl chloroacetate to form the final product, 2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide.

Scientific Research Applications

2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide has been widely used in scientific research as a tool for studying the function of certain proteins and enzymes. It has been shown to inhibit the activity of a number of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide has also been used to study the role of certain proteins in cancer cell growth and proliferation.

properties

Molecular Formula

C13H13F6NO3

Molecular Weight

345.24 g/mol

IUPAC Name

2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C13H13F6NO3/c1-2-22-6-11(21)20-9-5-8(13(17,18)19)3-4-10(9)23-7-12(14,15)16/h3-5H,2,6-7H2,1H3,(H,20,21)

InChI Key

RGGBNQYLJXFYNQ-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OCC(F)(F)F

Canonical SMILES

CCOCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OCC(F)(F)F

Origin of Product

United States

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